(2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid is a chiral compound with significant implications in medicinal chemistry. It is classified as an amino acid derivative due to its structural characteristics, which include an amino group, a hydroxyl group, and a fluorophenyl moiety. The compound is notable for its potential interactions with biological systems, particularly the dopamine transporter.
The synthesis of (2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid typically employs asymmetric synthesis techniques to ensure the correct stereochemistry.
These methods are advantageous for producing compounds with high stereochemical purity essential for pharmacological applications .
The molecular formula of (2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid is , with a molecular weight of approximately 201.21 g/mol. The compound features two stereocenters at the 2 and 3 positions, contributing to its chiral nature.
(2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid can undergo various chemical transformations:
The primary action target of (2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid is the dopamine transporter.
The compound modulates dopamine levels by influencing its reuptake into presynaptic terminals. This interaction can alter dopamine neurotransmission pathways, potentially affecting various neurological processes.
The compound's effects on the dopamine transporter may lead to increased extracellular dopamine concentrations, impacting mood regulation and cognitive functions .
(2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid has potential applications in:
This compound represents an important area of research due to its unique structural properties and potential therapeutic applications in treating neurological disorders.
(2R,3R)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid represents a fluorinated β-hydroxy-α-amino acid derivative characterized by two chiral centers, necessitating precise stereochemical control during synthesis. This compound serves as a crucial building block for peptide-based pharmaceuticals and imaging agents, where its (2R,3R) configuration is essential for biological activity. The presence of the 3-fluorophenyl moiety enhances lipophilicity and metabolic stability, making stereoselective synthesis methodologies critical for accessing enantiomerically pure material for research and development applications [4] [8].
Transition metal-catalyzed asymmetric hydrogenation stands as the most industrially viable method for synthesizing enantiomerically pure (2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid. Rhodium complexes with chiral phosphine ligands (e.g., DuPhos, BINAP) enable the hydrogenation of β-enamido ester precursors, achieving enantiomeric excesses (ee) >98% under optimized conditions (50-100 psi H₂, 25-60°C). Ruthenium catalysts (e.g., TsDPEN derivatives) facilitate dynamic kinetic resolution (DKR) of racemic β-keto esters, simultaneously racemizing the labile stereocenter while hydrogenating the carbonyl group. This one-pot process converts racemic starting materials into single diastereomers with exceptional diastereoselectivity (>99:1 dr) and high yields (85-92%) [8].
Table 1: Performance Metrics of Catalytic Systems for Asymmetric Synthesis
Catalyst System | Reaction Type | ee (%) | dr | Yield (%) | Conditions |
---|---|---|---|---|---|
Rhodium-(R,R)-DuPhos | Enamide Hydrogenation | >98 | - | 90-95 | 50 psi H₂, 25°C, 24h |
Ruthenium-TsDPEN | DKR of β-Keto Ester | >99 | >99:1 | 85-92 | 140 psi H₂, 60°C, 48h |
Iridium/f-phamidol | DKR of Amino-Ketoester | >99 | >99:1 | 85-92 | 100 psi H₂, 50°C, 36h |
Rhodium-(S)-BINAP | Enamide Hydrogenation | 95-98 | - | 88-93 | 30 psi H₂, 40°C, 18h |
Chiral pool synthesis leverages readily available enantiopure natural products as starting materials, preserving their inherent stereochemistry throughout the synthetic sequence. L-Threonine serves as an ideal precursor due to its congruent (2R,3R) configuration. The synthetic pathway involves: (1) Protection of the carboxylic acid and amine functionalities as tert-butyl ester and Boc-carbamate, respectively; (2) Periodate-mediated cleavage of the β-hydroxy-α-amino acid backbone to yield N-Boc-2-aminoacetaldehyde; (3) Stereoselective Reformatsky reaction with 3-fluorophenyl zinc bromide under Evans' chiral auxiliary control to install the fluorinated aryl group while retaining the original threonine stereochemistry. This approach achieves diastereomeric ratios >95:5 and overall yields of 55-65% over 7 steps, demonstrating efficient chirality transfer from natural precursors [5] [8].
The tert-butoxycarbonyl (Boc) group serves as the optimal nitrogen protector in synthesizing (2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid due to its orthogonal stability relative to carboxylic acid protecting groups and compatibility with fluorophenyl-containing intermediates. Boc protection is achieved by reacting the free amino acid with di-tert-butyl dicarbonate (Boc₂O) in a dioxane/water mixture (1:1) at 0°C in the presence of sodium hydroxide, yielding N-Boc-(2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid (CAS: 959580-32-6) with >98% efficiency. Critical to this transformation is pH maintenance at 8-9 to prevent epimerization at the acid-labile α-carbon. The Boc group exhibits remarkable stability during subsequent transformations, including esterification of the carboxylic acid, O-silylation of the hydroxyl group, and Pd-mediated coupling reactions on the fluorophenyl ring [9].
Deprotection employs controlled acidolysis using trifluoroacetic acid (TFA) in dichloromethane (25-50% v/v) at 0-25°C for 30-120 minutes. The reaction progress must be meticulously monitored via TLC (Rf shift) or LC-MS to prevent racemization at the α-position. Scavengers (e.g., triisopropylsilane, anisole) are incorporated to trap the tert-butyl cation intermediate, preventing alkylation side reactions. Post-deprotection, careful neutralization with cold bicarbonate solution maintains stereochemical integrity, yielding enantiomerically pure (>99% ee) target amino acid [5] [9].
Table 2: Comparative Analysis of Amino-Protecting Groups for Fluorinated Amino Acid Synthesis
Protecting Group | Introduction Reagent | Deprotection Conditions | Orthogonality | Epimerization Risk | CAS of Derivative |
---|---|---|---|---|---|
Boc | Boc₂O, NaOH/dioxane | TFA/DCM (25-50%), 0-25°C, 0.5-2h | High (stable to bases) | Moderate (α-position) | 959580-32-6 |
Fmoc | Fmoc-OSu, Na₂CO₃ | Piperidine/DMF (20%), 25°C, 20min | Excellent (acid stable) | Low | 959580-00-8 |
Cbz | Cbz-Cl, NaHCO₃ | H₂/Pd-C, MeOH, 25°C | Moderate (hydrogenation) | High (catalytic) | 1217694-49-9 |
Acetyl | Ac₂O, pyridine | 6N HCl, 100°C, 12h | Poor (base labile) | High (acid conditions) | Not available |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8